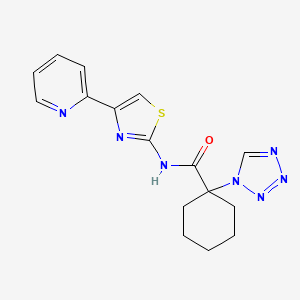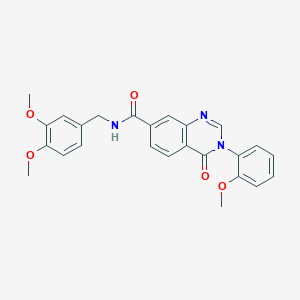![molecular formula C17H15FN4O2S B10990958 N-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)-2-(6-fluoro-2-methyl-4-oxoquinazolin-3(4H)-yl)acetamide](/img/structure/B10990958.png)
N-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)-2-(6-fluoro-2-methyl-4-oxoquinazolin-3(4H)-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)-2-(6-fluoro-2-methyl-4-oxoquinazolin-3(4H)-yl)acetamide is a complex organic compound that features a unique combination of a cyclopenta[d][1,3]thiazole ring and a quinazolinone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)-2-(6-fluoro-2-methyl-4-oxoquinazolin-3(4H)-yl)acetamide typically involves multiple steps:
Formation of the Cyclopenta[d][1,3]thiazole Ring: This can be achieved through the cyclization of appropriate thioamide and haloalkane precursors under basic conditions.
Synthesis of the Quinazolinone Moiety: The quinazolinone structure is often synthesized via the condensation of anthranilic acid derivatives with isocyanates or carbodiimides.
Coupling Reaction: The final step involves coupling the cyclopenta[d][1,3]thiazole intermediate with the quinazolinone derivative using a suitable coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. Key considerations would include the availability of starting materials, reaction scalability, and purification processes to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the quinazolinone moiety, potentially converting the ketone group to a hydroxyl group.
Substitution: The fluorine atom on the quinazolinone ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Common reducing agents include sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like potassium carbonate (K2CO3).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted quinazolinone derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, N-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)-2-(6-fluoro-2-methyl-4-oxoquinazolin-3(4H)-yl)acetamide is studied for its unique structural properties and reactivity, making it a valuable compound for synthetic organic chemistry research.
Biology
Biologically, this compound is investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, the compound is explored for its potential therapeutic effects. Its ability to interact with specific enzymes or receptors could make it useful in treating diseases such as cancer, infections, or inflammatory conditions.
Industry
Industrially, the compound could be used in the development of new materials or as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of N-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)-2-(6-fluoro-2-methyl-4-oxoquinazolin-3(4H)-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The quinazolinone moiety is known to inhibit certain kinases, while the thiazole ring can interact with various proteins, potentially disrupting their function. These interactions can modulate signaling pathways involved in cell proliferation, apoptosis, or inflammation.
Comparison with Similar Compounds
Similar Compounds
- N-(4-methyl-2-oxoquinazolin-3(4H)-yl)-2-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)acetamide
- N-(6-fluoro-2-methyl-4-oxoquinazolin-3(4H)-yl)-2-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)acetamide
Uniqueness
N-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)-2-(6-fluoro-2-methyl-4-oxoquinazolin-3(4H)-yl)acetamide is unique due to the specific combination of its structural features, which confer distinct chemical and biological properties. The presence of both a fluorine atom and a thiazole ring in the same molecule is relatively rare, providing unique reactivity and potential for diverse applications.
Properties
Molecular Formula |
C17H15FN4O2S |
|---|---|
Molecular Weight |
358.4 g/mol |
IUPAC Name |
N-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)-2-(6-fluoro-2-methyl-4-oxoquinazolin-3-yl)acetamide |
InChI |
InChI=1S/C17H15FN4O2S/c1-9-19-12-6-5-10(18)7-11(12)16(24)22(9)8-15(23)21-17-20-13-3-2-4-14(13)25-17/h5-7H,2-4,8H2,1H3,(H,20,21,23) |
InChI Key |
XGFFSAXGEZSACB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C=C(C=C2)F)C(=O)N1CC(=O)NC3=NC4=C(S3)CCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{1-[2-(4-methoxyphenyl)ethyl]-2,5-dioxoimidazolidin-4-yl}acetamide](/img/structure/B10990877.png)
![3-(4-methoxyphenyl)-N-[3-methyl-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butyl]propanamide](/img/structure/B10990885.png)
![2-(6-oxo-3-phenylpyridazin-1(6H)-yl)-N-[(2Z)-6-(trifluoromethoxy)-1,3-benzothiazol-2(3H)-ylidene]acetamide](/img/structure/B10990891.png)
![N-[1-(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-3-methyl-1-oxobutan-2-yl]benzamide](/img/structure/B10990897.png)
![N-[2-(2-methoxyphenyl)ethyl]-2-(1-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide](/img/structure/B10990908.png)
![2-(4-chloro-1H-indol-1-yl)-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)acetamide](/img/structure/B10990911.png)

![2-(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-[2-(1H-pyrrol-1-yl)ethyl]acetamide](/img/structure/B10990931.png)
![2-chloro-4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-[(2Z)-4-(pyridin-2-yl)-1,3-thiazol-2(3H)-ylidene]benzamide](/img/structure/B10990939.png)
![N-(2-{[3-(acetylamino)phenyl]amino}-2-oxoethyl)-4-(4-chlorophenyl)piperazine-1-carboxamide](/img/structure/B10990941.png)
![1-[4-(1H-Indol-3-YL)-3,6-dihydro-1(2H)-pyridinyl]-6-(1H-pyrrol-1-YL)-1-hexanone](/img/structure/B10990949.png)
![2-(3-oxo-3,5,7,8-tetrahydro-2H-thiopyrano[4,3-c]pyridazin-2-yl)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide](/img/structure/B10990950.png)


